N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide
Description
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[(2-methylpyrrolidin-2-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7(4-3-5-8-7)6-9-12(2,10)11/h8-9H,3-6H2,1-2H3 |
InChI Key |
RCDNGPOPDUZANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide typically involves the reaction of 2-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpyrrolidine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences and molecular weights of key analogs:
Physicochemical Properties
Crystallographic and Stability Insights
- Crystal structures of sulfonamides (e.g., ) reveal hydrogen-bonded networks stabilizing the lattice.
- Chlorinated derivatives () exhibit enhanced stability under oxidative conditions due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
